Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Description
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a bicyclic heterocyclic compound featuring a fused benzene and partially saturated isoquinoline scaffold. The molecule contains a ketone group at position 3 and a methyl ester at position 3. Isoquinoline derivatives are widely studied for their pharmacological relevance, including roles as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSONIHTHTWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step, introducing the desired pharmacophore groups at the second and third positions and a carboxyl group at the fourth position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the ring closure and subsequent transformations.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Biological Activities
Medicinal Chemistry
MOTHC serves as a valuable scaffold for the synthesis of novel therapeutic agents. Its derivatives are being explored for potential applications in treating various diseases, including:
- Neurodegenerative disorders
- Viral infections
- Cancer
Synthetic Chemistry
The synthesis of MOTHC and its derivatives is significant for developing new chemical entities with improved biological activities. Researchers utilize various synthetic pathways to modify the core structure of MOTHC to enhance its pharmacological profiles.
Toxicological Studies
Given its potential carcinogenic properties linked to cigarette smoke components, MOTHC is being studied in toxicology to assess its effects on cellular systems and DNA interactions .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated that THIQ derivatives can inhibit viral replication in vitro, suggesting MOTHC may have similar effects. |
| Study B | Carcinogenic Potential | Investigated the metabolic activation of THIQs from cigarette smoke; findings indicate possible DNA adduct formation linked to cancer risk. |
| Study C | Neuropharmacological Effects | Explored the impact of THIQs on neurotransmitter systems; indicated potential for neuroprotective applications. |
Mechanism of Action
The mechanism of action of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with molecular targets and pathways in the body. It can interact with dopamine receptors and inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain . This mechanism is crucial for its neuroprotective and therapeutic effects.
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Crystallographic Comparisons
a. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Key Differences : This analog replaces the 3-keto group with a 1,3-diketo system and introduces a methyl group at position 4. The ethyl ester at position 4 alters steric and electronic properties compared to the methyl ester in the target compound.
- Crystallography : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.4585 Å, b = 8.1999 Å, c = 12.5763 Å, and angles α = 78.876°, β = 77.228°, γ = 72.354° . The fused benzene and heterocyclic rings are nearly coplanar (dihedral angle = 1.02°) .
- Supramolecular Interactions : Forms centrosymmetric dimers via N–H···O hydrogen bonds (N–H = 0.86 Å, H···O = 2.16 Å) .
b. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
- Key Differences: Features a pyrrolo[3,2,1-ij]quinoline scaffold instead of a tetrahydroisoquinoline core. The ketone group is at position 2, and the ester is at position 5.
- Crystallography: Adopts a monoclinic system (space group P2₁/c) with intermolecular C–H···π and weak C–H···O interactions stabilizing the lattice .
c. Ethyl 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one
- Key Differences: Combines isobenzofuran and phthalazinone moieties, lacking the tetrahydroisoquinoline backbone. Bond lengths (e.g., C=O = 1.210 Å) and angles align with conjugated carbonyl systems .
Biological Activity
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (MOTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of MOTIQ, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of this compound
MOTIQ is characterized by a tetrahydroisoquinoline core structure with a carboxylate group at the fourth position and a methyl ester group. This unique structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Target Interactions
MOTIQ primarily interacts with enzymes and proteins involved in neurotransmitter metabolism. Notably, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and cognitive functions .
Biochemical Pathways
The compound influences several biochemical pathways associated with neurodegenerative disorders and infectious diseases. Its ability to modulate dopamine signaling pathways indicates potential applications in treating conditions like Parkinson's disease and depression. Additionally, MOTIQ has been noted for its antioxidant properties, which may help mitigate oxidative stress in cells .
Cellular Effects
MOTIQ exhibits significant effects on various cell types. Research indicates that it can modulate cell signaling pathways and gene expression related to neuroprotection. For instance, studies have demonstrated that MOTIQ can influence dopamine metabolism by shifting its catabolism towards catechol-O-methyltransferase-dependent O-methylation. This action may enhance dopamine availability and improve neuronal function.
Antimicrobial Activity
In addition to its neuroprotective properties, MOTIQ has been evaluated for its antibacterial activity against various pathogenic strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that involve interference with bacterial metabolic processes .
Research Findings and Case Studies
Recent studies have highlighted the therapeutic potential of MOTIQ and its analogs:
- Neuroprotective Effects : A study exploring the neuroprotective properties of THIQ derivatives found that compounds similar to MOTIQ could significantly reduce neuronal apoptosis in models of neurodegeneration .
- Antibacterial Properties : Another research effort demonstrated that MOTIQ exhibited promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research : In cancer studies, THIQ derivatives have shown potential as Bcl-2 inhibitors, which are crucial in preventing apoptosis in cancer cells. Compounds structurally related to MOTIQ displayed binding affinities to Bcl-2 proteins and induced apoptosis in cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Mechanism |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | MAO inhibition |
| 4-Substituted N-methyl-1,2,3,4-tetrahydroisoquinolines | Antimicrobial | Disruption of metabolic pathways |
| 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolines | Anticancer | Bcl-2 inhibition |
The structural uniqueness of MOTIQ enhances its biological activity compared to other THIQ compounds. Its specific carboxylate group at the fourth position contributes distinct chemical properties that facilitate diverse interactions within biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate and structurally related compounds?
- A common approach involves oxidative cyclization of precursors in dimethyl sulfoxide (DMSO) with hydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃). For example, ethyl 4-methyl-1,3-dioxo derivatives were synthesized via hydrolysis of cyanopropanoate intermediates using H₂O₂, followed by flash chromatography (25% ethyl acetate/hexane) . Reaction conditions (e.g., 1.25 mmol scale, ambient temperature) and purification methods should be optimized for yield and purity.
Q. How is the crystal structure of this compound characterized, and what software tools are recommended?
- Single-crystal X-ray diffraction (SC-XRD) is critical. For example, triclinic crystals (space group P1) with unit cell parameters a = 6.4585 Å, b = 8.1999 Å, c = 12.5763 Å were resolved using SHELXS97 for structure solution and SHELXL97 for refinement . Data collection via CrysAlis PRO and visualization with OLEX2 are standard . Ensure proper disorder modeling (e.g., ethyl group disorder resolved with PART instructions) .
Q. What spectroscopic techniques validate the molecular structure?
- ¹H/¹³C NMR confirms functional groups and stereochemistry. SC-XRD provides bond lengths/angles (e.g., C=O bonds at ~1.21–1.23 Å, N–H···O hydrogen bonds at 2.85–2.89 Å) . Geometric parameters (e.g., dihedral angles between fused rings) should align with computational models .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved, such as disordered moieties or hydrogen bonding ambiguities?
- Disordered atoms (e.g., ethyl groups) are modeled using split positions with occupancy refinement (e.g., 0.758:0.242 ratio) . Hydrogen bonding networks (e.g., N–H···O dimers) are validated via intermolecular distance analysis and ORTEP-3 graphical validation . Refinement residuals (R = 0.049, wR = 0.135) must meet IUCr standards .
Q. What pharmacological applications are hypothesized for this compound based on structural analogs?
- Isoquinoline-1,3-dione derivatives are explored as CDK4 inhibitors (anticancer) and HIV-1 integrase inhibitors . Structure-activity relationships (SAR) can be inferred from substituent effects (e.g., methyl/ethyl ester variations) . Computational docking (e.g., AutoDock ) and in vitro assays are recommended for validation.
Q. How can conformational analysis of the tetrahydroisoquinoline core inform drug design?
- Cremer-Pople puckering coordinates quantify ring non-planarity. For example, fused-ring systems in related compounds show near-planarity (RMSD = 0.0408 Å) with minor deviations due to steric strain . Molecular dynamics (MD) simulations assess flexibility under physiological conditions.
Methodological Considerations
-
Crystallography Workflow :
- Data Collection : Use Agilent Xcalibur Gemini with Mo Kα radiation (λ = 0.71073 Å) .
- Structure Solution : SHELXS97 for phase problem resolution .
- Refinement : Apply SHELXL97 with anisotropic displacement parameters for non-H atoms .
- Validation : Check Rint (<0.05) and data-to-parameter ratio (>10:1) .
-
Synthetic Optimization :
- Monitor reaction progress via TLC. Use DMSO as a polar aprotic solvent to enhance cyclization .
- Avoid over-oxidation by controlling H₂O₂ addition rate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
